2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine
Description
Chemical Structure and Properties 2-[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a triazole-derived compound featuring a cyclopropylmethyl substituent on the triazole ring and a tertiary amine group. Its molecular formula is C₈H₁₄N₄, with a molecular weight of 166.23 g/mol . The compound’s synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, ensuring regioselective 1,4-substitution on the triazole core .
Cyclopropane functionalization: Introduction of the cyclopropylmethyl group via alkylation or Mitsunobu reaction.
CuAAC reaction: Coupling of a cyclopropylmethyl azide with a propargyl amine derivative.
Purification: Chromatographic separation (e.g., silica gel with hexane/EtOAc gradients) and characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethyl)triazol-4-yl]propan-2-amine |
InChI |
InChI=1S/C9H16N4/c1-9(2,10)8-6-13(12-11-8)5-7-3-4-7/h6-7H,3-5,10H2,1-2H3 |
InChI Key |
VGVOGNYRRJPDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is highly efficient and can be carried out under mild conditions . The starting materials for this synthesis include cyclopropylmethyl azide and propargylamine. The reaction is usually catalyzed by copper(I) salts, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, highlighting substituent variations and physicochemical properties:
Research Findings
- Catalytic Applications : The 4-methoxybenzyl analog (109c) acts as a ligand in Ru-catalyzed C–H bond functionalizations, achieving >79% yields in biaryl syntheses .
Data Tables
Table 1: Spectroscopic Data for Representative Analogs
Biological Activity
The compound 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its structural characteristics, biological activities, and potential therapeutic applications based on existing literature.
Structural Characteristics
The chemical structure of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine can be represented as follows:
- Molecular Formula : C₈H₁₄N₄
- SMILES : C1CC1CN2C=C(N=N2)CCN
- InChIKey : AYEZDNZCTPGJSA-UHFFFAOYSA-N
The compound features a triazole ring, which is known for its role in various biological processes and interactions.
Antimicrobial Properties
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole moieties exhibit significant activity against a range of pathogens, including bacteria and fungi. The specific compound has not been directly tested in extensive studies; however, similar triazoles have shown promising results against resistant strains of bacteria and fungi .
Antiviral Activity
The triazole ring is also implicated in antiviral activity. Compounds containing this structure have been reported to interfere with viral replication processes. For instance, certain triazole derivatives have demonstrated inhibition of viral enzymes essential for replication, suggesting that 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine could possess similar properties .
Anticancer Potential
Emerging studies highlight the potential of triazole derivatives in cancer therapy. They are believed to exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tumor growth. The specific mechanisms involve the modulation of various signaling pathways associated with cell proliferation and survival . Further research is warranted to elucidate the exact anticancer mechanisms of this compound.
Study on Triazole Derivatives
A comparative study published in 2020 explored various triazole derivatives and their biological activities. The findings suggested that modifications in the side chains significantly influenced their efficacy against different biological targets. Although this study did not include 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine specifically, it underscores the importance of structural variations in determining biological activity .
Mechanistic Insights
Research involving related compounds has provided insights into the mechanisms through which triazoles exert their effects. For example, studies have shown that triazoles can modulate enzyme activity involved in metabolic pathways critical for pathogen survival and proliferation . Understanding these mechanisms may guide future investigations into 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine's potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
